molecular formula C21H23N3O2 B14183327 2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl-

2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl-

Cat. No.: B14183327
M. Wt: 349.4 g/mol
InChI Key: FAFLPEQLNNCPRC-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[45]decane-7-carboxamide, 1-oxo-N,2-diphenyl- is a complex organic compound that belongs to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl- typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization reactions . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of reagents and reaction conditions is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and various catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.4]nonane
  • 2-Oxa-7-azaspiro[4.4]nonane
  • 8-Oxa-2-azaspiro[4.5]decane

Uniqueness

2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl- stands out due to its unique structural features and the specific functional groups it contains.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

1-oxo-N,2-diphenyl-2,9-diazaspiro[4.5]decane-9-carboxamide

InChI

InChI=1S/C21H23N3O2/c25-19-21(13-15-24(19)18-10-5-2-6-11-18)12-7-14-23(16-21)20(26)22-17-8-3-1-4-9-17/h1-6,8-11H,7,12-16H2,(H,22,26)

InChI Key

FAFLPEQLNNCPRC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2=O)C3=CC=CC=C3)CN(C1)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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